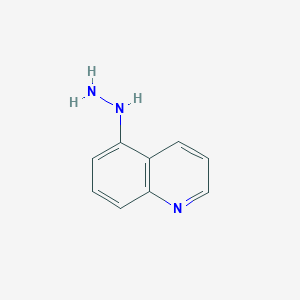

5-Hydrazinylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydrazinylquinoline is an organic compound with the chemical formula C9H8N4 . It is a colorless to slightly yellow solid .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

This compound has a molecular formula of CHN, an average mass of 159.188 Da, and a monoisotopic mass of 159.079651 Da . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .

Chemical Reactions Analysis

The five basic types of chemical reactions are combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction will allow you to place it into one of these categories .

Scientific Research Applications

Green Chemistry Synthesis

5-Hydrazinoquinoline is used in green chemistry methodologies for large-scale synthesis. A heavy-metal-free reduction in an aqueous medium involving l-ascorbic acid is used to produce 5-hydrazinoquinoline as an anhydrous dihydrochloride salt, offering an environmentally friendly process (Norris et al., 2009).

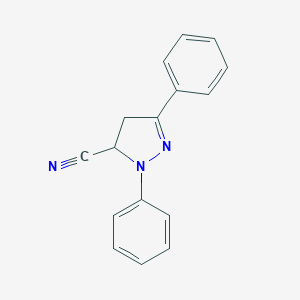

Antimicrobial Agent Synthesis

New series of compounds incorporating hydrazone and pyrazole scaffolds with antimicrobial properties have been synthesized starting from 2-hydrazinylquinazolin-4(3H)-one. These compounds demonstrated potent antimicrobial activity and were found to inhibit the E. coli DNA gyrase enzyme effectively (El-Deen et al., 2022).

Synthesis of Regio-Isomers

5-Hydrazinylquinoline has been used to synthesize a new class of regio-isomers through SNAr reaction, leading to the production of aminoquinoline substituted pyrrolidin-2,5-diones. This reaction showcases high regioselectivity at the C4 position (Kumar et al., 2014).

MALDI-MS Reactive Matrix

2-Hydrazinoquinoline serves as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to detect gaseous carbonyl compounds. Its sensitivity and range of applications make it a valuable tool for chemical analysis (Shigeri et al., 2016).

Synthesis of Functionalized Compounds

6-Chloro-2-hydrazinoquinoline has been used to synthesize functionalized 1,2,4triazolo[4,3-a]quinoline derivatives. These compounds were screened for their antimicrobial activity, indicating the potential of this compound in creating bioactive molecules (Hassanin et al., 2007).

Safety and Hazards

When handling 5-Hydrazinylquinoline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

5-Hydrazinylquinoline is a quinoline-based compound that has been studied for its potential antitubercular activities . The primary target of this compound is Mycobacterium tuberculosis enoyl reductase (INHA) , an enzyme crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). INHA is involved in the synthesis of mycolic acids, which are key components of the bacterial cell wall and contribute to the bacteria’s resistance to many antibiotics.

Mode of Action

It is believed to interact with its target, inha, inhibiting its function and thereby disrupting the synthesis of mycolic acids . This disruption weakens the bacterial cell wall, making the bacteria more susceptible to the immune system and other drugs.

Biochemical Pathways

The inhibition of INHA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of mycolic acids . The downstream effects of this disruption can lead to the death of the bacteria, as the integrity of the cell wall is compromised.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been predicted using QikProp software . .

Result of Action

The result of this compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall and potentially the death of the Mycobacterium tuberculosis bacteria . This could result in the alleviation of TB symptoms and the clearance of the infection.

Biochemical Analysis

Biochemical Properties

It is known that quinones, a class of compounds related to 5-Hydrazinylquinoline, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions need to be further investigated.

Cellular Effects

Given its structural similarity to quinones, it may influence cell function through its redox properties

Molecular Mechanism

As a quinone-related compound, it may exert its effects at the molecular level through redox cycling and binding interactions with biomolecules

Properties

IUPAC Name |

quinolin-5-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWEHGEHPCODG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409461 |

Source

|

| Record name | 5-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-79-0 |

Source

|

| Record name | 5-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)